2-Methyl-4-phenyloxazol-5(2H)-one
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Overview
Description
2-Methyl-4-phenyloxazol-5(2H)-one is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyloxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoacetophenone with acetic anhydride, which leads to the formation of the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyloxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with hydrogenated functional groups.
Substitution: Substituted oxazole compounds with various functional groups replacing the phenyl or methyl groups.
Scientific Research Applications
2-Methyl-4-phenyloxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyloxazol-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and antifungal activities. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole
- 5-(2-methyl-4-(trifluoromethoxy)phenyl)oxazole
Uniqueness
2-Methyl-4-phenyloxazol-5(2H)-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of bioactivity.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PRZIJFLFRPJMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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